molecular formula C29H25NO7 B12193730 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B12193730
M. Wt: 499.5 g/mol
InChI Key: ROPKIGVPCOKDCN-UHFFFAOYSA-N
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Description

This compound (RN: 919740-29-7) is a benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a benzofuran-chromen hybrid scaffold. Its molecular formula is C29H25NO7, with a molecular weight of 499.519 g/mol . Key structural elements include:

  • 3,4,5-Trimethoxybenzamide group: A common pharmacophore in cytotoxic and antiproliferative agents.

Properties

Molecular Formula

C29H25NO7

Molecular Weight

499.5 g/mol

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C29H25NO7/c1-5-16-10-11-22-19(12-16)20(15-25(31)36-22)27-26(18-8-6-7-9-21(18)37-27)30-29(32)17-13-23(33-2)28(35-4)24(14-17)34-3/h6-15H,5H2,1-4H3,(H,30,32)

InChI Key

ROPKIGVPCOKDCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Coupling of Intermediates: The chromenyl and benzofuran intermediates are then coupled using a suitable coupling reagent, such as N,N’-carbonyldiimidazole, to form the desired product.

    Introduction of the Trimethoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :
  • Core : 3,4,5-Trimethoxybenzamide linked to a benzofuran-chromen system.
  • Substituents : 6-Ethyl group on the chromen ring and a ketone at position 2 of the chromen .
Analog 1 : N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)
  • Core: 3,4,5-Trimethoxybenzamide with a furan-containing enaminone side chain.
  • Substituents: o-Tolylamino group instead of chromen-benzofuran.
  • Key Difference : Replaces chromen-benzofuran with a simpler furan and aromatic amine side chain .
Analog 2 : N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)
  • Core: Similar enaminone scaffold with 4-chlorophenylamino substitution.
  • Key Difference : Chlorophenyl group enhances electronic effects compared to the ethyl-chromen system .
Analog 3 : 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
  • Core : Chromen-6-yl linked to 3,4,5-trimethoxybenzamide.
  • Substituents : 4-Methoxyphenyl on chromen instead of benzofuran-ethyl-chromen hybrid .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) IR/NMR Key Features
Target Compound C29H25NO7 Not reported Likely C=O (chromen ketone), aromatic C-O (trimethoxy), and NH (amide) peaks.
4a C25H24N2O6 222–224 NH (3278 cm⁻¹), C=O (1667 cm⁻¹), aromatic C-H (3071 cm⁻¹).
2b C25H22ClN2O6 241–243 NH (3232 cm⁻¹), C=O (1638 cm⁻¹), C-Cl (halogen stretch).
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide C28H25NO7 Not reported Similar trimethoxy and chromen C=O peaks; methoxy-phenyl substituent.

Key Observations :

  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, 2b (241–243°C) has a higher melting point than 4a (222–224°C) due to the electron-withdrawing Cl substituent enhancing intermolecular interactions .

Shared Techniques :

  • NMR: All compounds show diagnostic peaks for trimethoxybenzamide protons (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.5 ppm) .
  • IR : Consistent C=O (amide and ketone) and NH stretches .

Biological Activity

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a unique structural framework that combines elements of chromene, benzofuran, and trimethoxybenzamide functionalities. This structural complexity contributes to its diverse biological activities.

Property Details
Molecular Formula C28H23NO6
Molecular Weight 469.5 g/mol
CAS Number 919739-93-8
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. This inhibition can modulate cellular signaling pathways that are crucial for cell survival and proliferation.
  • Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells and tissues.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in cancer cell lines through:

  • Activation of caspase pathways
  • Modulation of Bcl-2 family proteins

For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines (e.g., breast and colon cancer) while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using animal models. In one study, administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its effectiveness as an anti-inflammatory agent . The mechanism was linked to the downregulation of COX and LOX enzymes involved in prostaglandin synthesis.

Case Studies

  • Cardioprotective Effects : In a controlled study involving isoproterenol-induced myocardial infarction in rats, administration of this compound improved cardiac function and reduced markers of myocardial injury (e.g., LDH and CK-MB) . These findings suggest its potential for cardiovascular protection.
  • Neuroprotective Activity : Preliminary studies indicate that this compound may also have neuroprotective effects against oxidative stress-induced neuronal damage. It was shown to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

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